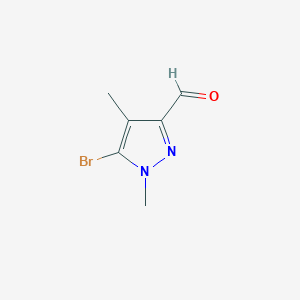

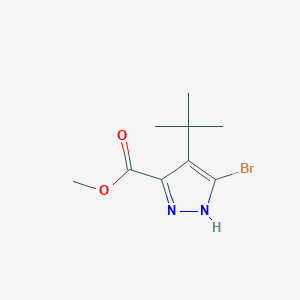

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

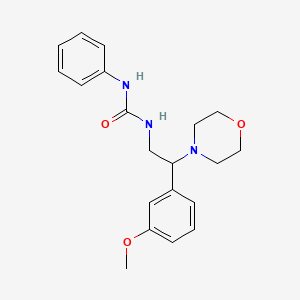

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the CAS Number: 1268522-54-8 . It has a molecular weight of 203.04 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrazole compounds like this compound can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The Inchi Code for the compound is 1S/C6H7BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h3H,1-2H3 .Chemical Reactions Analysis

Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloadditions and oxidative cyclizations .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 203.04 .科学的研究の応用

Synthesis of Coumarin Derivatives

The synthesis of coumarin derivatives incorporating pyrazole and indenone rings demonstrates a significant research application of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde. These derivatives were synthesized via Claisen–Schmidt condensation, showing potential as antioxidant and antihyperglycemic agents. Compounds within this synthesis exhibited promising in vitro antioxidant activity and significant in vivo antihyperglycemic activity against Streptozotocin–nicotinamide induced adult Wistar rats (Kenchappa et al., 2017).

Role in Heterocyclic Chemistry

This compound acts as a precursor or intermediate in various heterocyclic syntheses, showcasing its versatility. For instance, it has been used in the synthesis of 7-azaindazole chalcone derivatives, displaying analgesic and anti-inflammatory activities. These compounds were synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, demonstrating significant biological activities (Chamakuri et al., 2016).

Development of Chelating Materials

A novel application involves the development of a chelating matrix, SiNP, by immobilizing 1.5-dimethyl-1H-pyrazole-3-carbaldehyde on silica gel. This chelating material exhibited excellent chemical and thermal stability and was used for the solid-phase extraction of heavy metals from aqueous solutions, showing high adsorption capacity for Pb(II), Cd(II), Cu(II), and Zn(II) (Radi et al., 2013).

Organic Synthesis and Medicinal Chemistry

In medicinal chemistry, this compound has served as a starting material for synthesizing a novel series of 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivatives. This synthesis pathway highlights the compound's utility in creating potentially therapeutic agents (El-Naggar et al., 2020).

Green Chemistry Applications

This compound also finds applications in green chemistry. A notable example is its use in the synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid-promoted annulation in aqueous media. This process exemplifies an environmentally friendly methodology for constructing complex heterocyclic systems (Li et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

While the specific future directions for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde are not mentioned in the retrieved sources, pyrazoles in general have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there could be further developments in synthetic techniques and biological activity related to pyrazole derivatives.

特性

IUPAC Name |

5-bromo-1,4-dimethylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVFLSVGJNOXNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C=O)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,3,3,4,4,5,5,5-nonafluoro-N-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)pentanamide](/img/structure/B2723055.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2723056.png)

![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2723057.png)

![5-[2-(4-Methoxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2723062.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2723065.png)

![1,3-Benzothiazol-2-yl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2723070.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2723072.png)

![N-ethyl-N-[4-({[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2723073.png)